molecular formula C12H15FN2O2 B2483839 1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea CAS No. 853750-89-7

1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2483839
CAS No.: 853750-89-7
M. Wt: 238.262
InChI Key: UXVOOWKUMQTBSV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[(oxolan-2-yl)methyl]urea (CAS Number: 853750-89-7) is a synthetic urea derivative of interest in medicinal chemistry and early-stage drug discovery research . The compound features a fluorophenyl group linked to a tetrahydrofuran-methyl moiety via a urea bridge, a structural motif known for its ability to engage in multiple hydrogen-bonding interactions with biological targets . Urea derivatives, particularly N,N'-diarylureas, constitute a significant class of bioactive compounds and serve as a key pharmacophore in several clinically approved therapies . The diarylurea core is found in multi-targeted kinase inhibitors such as Sorafenib, Regorafenib, and Linifanib, which function by inhibiting receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor (VEGFR) and others, thereby suppressing tumor angiogenesis and growth . While the specific biological profile of this compound is under investigation, researchers explore it within this broader context for its potential as a scaffold in developing novel enzyme or receptor inhibitors. The compound has a molecular formula of C12H15FN2O2 and a molecular weight of 238.26 g/mol . It is supplied with guaranteed high purity and is intended for use in laboratory research applications. This product is strictly For Research Use Only and is not manufactured or intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVOOWKUMQTBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Coupling

A two-step approach involves generating an isocyanate intermediate from 2-fluoroaniline, followed by reaction with (oxolan-2-yl)methylamine:

  • Isocyanate Formation :
    2-Fluoroaniline reacts with triphosgene (bis(trichloromethyl) carbonate) in tetrahydrofuran (THF) at 0–5°C to yield 2-fluorophenyl isocyanate. This step requires strict temperature control to minimize side reactions.

  • Urea Formation :
    The isocyanate intermediate is treated with (oxolan-2-yl)methylamine in THF at room temperature, yielding the target urea. Excess amine ensures complete conversion, with yields typically exceeding 85%.

Key Parameters :

  • Solvent : THF enhances intermediate stability and mixing efficiency.
  • Temperature : Low temperatures (0–10°C) during isocyanate formation prevent polymerization.

Carbodiimide-Assisted Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), the amines are coupled directly:

  • Activation :
    2-Fluoroaniline and (oxolan-2-yl)methylamine are dissolved in dimethylformamide (DMF), followed by sequential addition of EDCI and HOBt. The mixture is stirred at 25°C for 12 hours.

  • Workup :
    The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via column chromatography. Yields range from 75–80%.

Advantages :

  • Avoids hazardous isocyanates.
  • Compatible with heat-sensitive substrates.

Chloroformate Displacement Strategy

Adapting methodologies from patent literature, this route employs carbamate intermediates:

  • Carbamate Synthesis :
    2-Fluoroaniline reacts with ethyl chloroformate in diethyl ether at -5°C to form the ethyl carbamate derivative.

  • Aminolysis :
    The carbamate is treated with (oxolan-2-yl)methylamine in THF at 20–30°C, displacing the ethoxy group to form urea. Yields reach 90% with 1.5 equivalents of amine.

Optimization Insights :

  • Solvent Choice : THF outperforms ethers due to better solubility of intermediates.
  • Stoichiometry : A slight excess of amine drives the reaction to completion.

Reaction Optimization and Data Analysis

Solvent Screening

Comparative studies in polar aprotic solvents reveal distinct efficiency profiles:

Solvent Yield (%) Reaction Time (h)
THF 92 4
1,4-Dioxane 88 5
DMF 78 6
Acetonitrile 65 8

THF achieves optimal yields due to its ability to stabilize reactive intermediates.

Base and Temperature Effects

Varying bases and temperatures during carbodiimide-mediated coupling:

Base Temperature (°C) Yield (%)
Piperidine 60 91
Triethylamine 25 80
K₂CO₃ 60 72
Cs₂CO₃ 60 68

Piperidine at 60°C maximizes deprotonation efficiency and minimizes side reactions.

Scalability and Purification

Large-scale synthesis (100 g) in THF with triphosgene achieves 89% yield after recrystallization from ethanol/water. Purity exceeds 99% by HPLC, with residual solvents below ICH limits.

Mechanistic Insights and Side Reactions

  • Isocyanate Pathway : Nucleophilic attack by (oxolan-2-yl)methylamine on the electrophilic carbon of 2-fluorophenyl isocyanate proceeds via a concerted mechanism, forming the urea linkage.
  • Side Reactions : Overheating during isocyanate synthesis may generate biurets or oligomers. Adding molecular sieves (4Å) suppresses moisture-induced hydrolysis.
  • Fluorine Stability : No detectable defluorination occurs below 60°C, as confirmed by ¹⁹F NMR.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the urea linkage can facilitate hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons between 1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea and related urea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound (Target) C₁₂H₁₄FN₂O₂ ~250.10 2-Fluorophenyl, oxolan-2-ylmethyl Urea core with aromatic fluorine and oxygen-rich cyclic ether.
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea C₁₄H₂₅N₃O₄S 355.43 Methylsulfonyl-piperidine, oxolan-2-ylmethyl Bulkier sulfonamide-piperidine group increases steric hindrance; may reduce solubility.
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea C₂₀H₂₂FN₂O 331.40 2-Fluorophenyl, isopropenylphenyl Extended hydrophobic aryl group; potential for enhanced π-π interactions.
1-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[(oxolan-2-yl)methyl]urea C₁₆H₂₃N₃O₅S 369.44 Thiazolidinone, methoxyphenyl, oxolan-2-ylmethyl Sulfur-containing heterocycle adds polarity; methoxy group may modulate electronic effects.

Key Observations:

Substituent Effects :

  • The 2-fluorophenyl group (common in the target and ) enhances metabolic stability and binding affinity via hydrophobic/electrostatic interactions.
  • Oxolan-2-ylmethyl (shared with ) likely improves solubility compared to purely aromatic substituents (e.g., isopropenylphenyl in ).

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight (~250 g/mol), suggesting better bioavailability than bulkier analogs like (355 g/mol) and (369 g/mol).

Methylsulfonyl-piperidine in could enhance blood-brain barrier penetration but may increase toxicity risks.

Research Findings and Limitations

  • Synthetic Routes: Urea derivatives are typically synthesized via carbamate intermediates or coupling reactions (e.g., describes a method using sodium acetate in ethanol) . The target compound’s synthesis likely follows analogous protocols.
  • Data Gaps : The evidence lacks explicit pharmacological or pharmacokinetic data for the target compound. Comparative analyses rely on structural inferences rather than experimental results.
  • Future Directions : Prioritize assays for kinase inhibition, solubility, and metabolic stability to validate hypotheses about substituent effects.

Biological Activity

1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Formula C12H14FN2O2\text{Chemical Formula C}_{12}\text{H}_{14}\text{F}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl moiety enhances lipophilicity, allowing better membrane permeability and interaction with biological targets. The oxolan ring contributes to the compound's binding affinity through hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that urea derivatives can inhibit cancer cell proliferation. In particular, compounds structurally similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including triple-negative breast cancer (TNBC) models, by targeting fibroblast growth factor receptor 1 (FGFR1) .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, which are under exploration for potential therapeutic applications against resistant bacterial strains .

Comparative Studies

Comparative analysis with similar compounds provides insights into the unique biological activity of this compound:

Compound NameStructure CharacteristicsBiological Activity
1-(4-Nitrophenyl)-3-[(oxolan-2-yl)methyl]ureaContains a nitrophenyl group; potential anticancer agentCytotoxicity against various cancer cell lines
1-Cyclopentyl-3-[(oxolan-2-yl)methyl]ureaCyclopentyl substitution; affects binding propertiesInvestigated for similar enzyme interactions
1-(4-Aminophenyl)-3-[(oxolan-2-yl)methyl]ureaAmino group substitution alters reactivityPotentially different pharmacodynamics

Case Studies

Several case studies highlight the effectiveness of urea derivatives in cancer treatment:

  • Triple-Negative Breast Cancer (TNBC) : A study synthesized a library of urea-based compounds, including derivatives similar to this compound. These compounds showed significant cytotoxic effects against TNBC cell lines and were able to cross the blood-brain barrier .
  • Antimicrobial Efficacy : Research focusing on urea compounds has indicated that certain derivatives exhibit promising antimicrobial activities against Gram-positive and Gram-negative bacteria. The specific interactions of these compounds with bacterial enzymes are under investigation .

Q & A

Q. How to design experiments for target deconvolution in phenotypic screens?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity chromatography (compound-linked Sepharose beads) to pull down cellular targets from lysates. Identify via LC-MS/MS.
  • CRISPR-Cas9 Knockout : Validate target involvement by knocking out candidate genes (e.g., kinases) and assessing resistance phenotypes.
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts upon compound binding .

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